![molecular formula C15H17NOS2 B2883229 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 1797074-34-0](/img/structure/B2883229.png)
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
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Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as CP 544326, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropyl amides and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The utility of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide and its derivatives in synthesizing heterocyclic compounds is significant. One study details the synthesis of polyfunctionally substituted heterocyclic compounds, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This synthesis involves regioselective attacks and cyclization, highlighting the compound's versatility in forming structurally diverse heterocycles with potential antitumor activities (Shams et al., 2010).
Conformational Analysis for Drug Development
The conformational analysis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide derivatives plays a critical role in developing novel pharmaceuticals. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists. Through conformational analysis, researchers identified compounds with significant analgesic effects, demonstrating the compound's application in opioid receptor targeting (Costello et al., 1991).
Acetylation and Antimalarial Drug Synthesis
The compound and its related analogs are utilized in the chemoselective acetylation of amino groups, leading to intermediates essential for antimalarial drug synthesis. This application showcases the role of such compounds in medicinal chemistry, particularly in synthesizing drugs with potential antimalarial properties (Magadum & Yadav, 2018).
Anticancer Drug Development
Another notable application involves the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating the compound's potential as an anticancer drug. This research underscores the importance of structural analysis and in silico studies in identifying compounds with promising biological activities (Sharma et al., 2018).
properties
IUPAC Name |
N-cyclopropyl-2-thiophen-3-yl-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-15(10-12-6-9-18-11-12)16(13-3-4-13)7-5-14-2-1-8-19-14/h1-2,6,8-9,11,13H,3-5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWJWLADQUVWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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